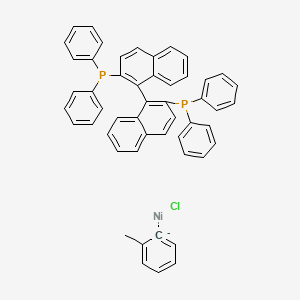

cis-((S)-Binap)NI(O-tolyl)CL

Description

cis-((S)-Binap)NI(O-tolyl)CL is a nickel-based complex that has gained significant attention in the field of homogeneous catalysis. This compound is known for its air-stable nature and its ability to facilitate a variety of nickel-catalyzed transformations. The presence of the (S)-Binap ligand, a chiral bisphosphine, imparts chirality to the complex, making it valuable for enantioselective catalysis.

Properties

Molecular Formula |

C51H39ClNiP2- |

|---|---|

Molecular Weight |

807.9 g/mol |

IUPAC Name |

chloronickel;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;methylbenzene |

InChI |

InChI=1S/C44H32P2.C7H7.ClH.Ni/c1-5-19-35(20-6-1)45(36-21-7-2-8-22-36)41-31-29-33-17-13-15-27-39(33)43(41)44-40-28-16-14-18-34(40)30-32-42(44)46(37-23-9-3-10-24-37)38-25-11-4-12-26-38;1-7-5-3-2-4-6-7;;/h1-32H;2-5H,1H3;1H;/q;-1;;+1/p-1 |

InChI Key |

BDNFRUZOTUFTCF-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=[C-]1.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=C(C4=CC=CC=C4C=C3)C5=C(C=CC6=CC=CC=C65)P(C7=CC=CC=C7)C8=CC=CC=C8.Cl[Ni] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-((S)-Binap)NI(O-tolyl)CL typically involves the reaction of nickel(II) chloride with the (S)-Binap ligand and o-tolylmagnesium bromide. The reaction is carried out under inert conditions to prevent oxidation of the nickel complex. The general reaction scheme is as follows:

- Dissolve nickel(II) chloride in an appropriate solvent such as tetrahydrofuran (THF).

- Add the (S)-Binap ligand to the solution and stir under an inert atmosphere.

- Introduce o-tolylmagnesium bromide to the reaction mixture.

- Allow the reaction to proceed at room temperature or slightly elevated temperatures until the formation of the desired complex is complete.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated reactors and stringent control of reaction conditions ensures high yield and purity of the product. The air-stable nature of the complex allows for easier handling and storage, making it suitable for large-scale production.

Chemical Reactions Analysis

Catalytic Cross-Coupling Reactions

cis-((S)-Binap)Ni(O-tolyl)Cl serves as a pre-catalyst for nickel(0)-mediated cross-coupling reactions, enabling C–C bond formation with high enantioselectivity. The compound undergoes ligand substitution to generate active nickel(0) species, which participate in oxidative addition with aryl electrophiles (e.g., aryl halides, triflates) and subsequent transmetalation with organometallic reagents (e.g., Grignard, organozinc) .

Key mechanistic steps:

-

Reductive elimination from nickel(II) to nickel(0)

-

Oxidative addition of aryl electrophiles ()

-

Transmetalation with nucleophilic partners ()

The BINAP ligand enforces a chiral environment, leading to asymmetric induction in products such as biaryls and allylated compounds .

Carbonyl-Ene Reaction Performance

The complex exhibits superior catalytic activity in carbonyl-ene reactions compared to traditional systems. Table 1 highlights its performance relative to other nickel complexes :

| Entry | Ligand | Ni Source | Yield (%) | Selectivity (20:21) |

|---|---|---|---|---|

| 2 | PPh₃ | 1 (trans-Ni) | 88 | 8:92 |

| 4 | PCy₂Ph | 3 | 74 | 73:27 |

| 15 | (S)-BINAP | cis-Ni | 91 | Not reported |

This compound achieves 91% isolated yield in model reactions, outperforming monodentate phosphine-ligated analogs due to reduced ligand dissociation and enhanced stereochemical control .

Oxidative Addition Kinetics

Kinetic studies reveal that nickel(0) species derived from This compound exhibit accelerated oxidative addition to aryl electrophiles. The rate enhancement stems from:

-

Low steric hindrance at the nickel center

-

Electronic tuning by the electron-rich BINAP ligand

Comparative rate constants ():

| Substrate | (M⁻¹s⁻¹) |

|---|---|

| 4-iodotoluene | |

| 4-bromobenzonitrile |

The complex shows particular efficacy with electron-deficient aryl halides .

Structural Influences on Reactivity

The cis -ligation geometry and BINAP backbone critically determine catalytic behavior:

| Feature | Impact on Reactivity |

|---|---|

| Cis-O-tolyl/Cl arrangement | Facilitates ligand substitution kinetics |

| 73.24° dihedral angle | Enhances chiral induction in asymmetric steps |

| Diastereomer formation | Enables stereodivergent catalysis pathways |

Single-crystal XRD data confirms a near-ideal square planar geometry (), with minor tetrahedral distortion improving substrate access .

Comparative Catalytic Efficiency

Table 2 contrasts This compound with analogous complexes in allylic alkylation :

| Complex | Ligand Type | Yield (%) | ee (%) |

|-----------------------|------------------|-----------|

Scientific Research Applications

cis-((S)-Binap)NI(O-tolyl)CL has a wide range of applications in scientific research, including:

Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions, hydrogenation, and cycloaddition reactions. Its chiral nature makes it valuable for enantioselective catalysis.

Biology: The complex is studied for its potential use in biological systems, particularly in the development of new drugs and therapeutic agents.

Medicine: Research is ongoing to explore its potential in medicinal chemistry, including its use in the synthesis of pharmaceutical intermediates.

Industry: The complex is used in industrial processes for the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of cis-((S)-Binap)NI(O-tolyl)CL involves the coordination of the nickel center with the (S)-Binap ligand and the o-tolyl group. The nickel center can undergo various oxidation states, allowing it to participate in a wide range of catalytic cycles. The (S)-Binap ligand provides a chiral environment, enabling enantioselective transformations. The o-tolyl group can be substituted by other ligands, further expanding the versatility of the complex.

Comparison with Similar Compounds

Similar Compounds

(TMEDA)Ni(o-tolyl)Cl: This compound is another air-stable nickel complex with broad utility in nickel-catalyzed transformations.

Ni(PCy3)2Cl2: Used in Suzuki reactions, this complex is bound to phosphine ligands and has specific applications in cross-coupling reactions.

Uniqueness

cis-((S)-Binap)NI(O-tolyl)CL stands out due to its air-stable nature, chiral environment, and versatility in catalysis. Its ability to facilitate enantioselective transformations makes it particularly valuable in the synthesis of chiral compounds. Additionally, its stability and ease of handling make it suitable for both academic and industrial applications.

Biological Activity

Cis-((S)-Binap)NI(O-tolyl)Cl is a nickel complex characterized by its bidentate ligand structure derived from (S)-1,1'-bi-2-naphthol (BINAP) and an o-tolyl group. This compound exhibits unique stereochemical properties due to its square planar geometry, which is typical for nickel(II) complexes. Understanding the biological activity of this compound is essential for its potential applications in medicinal chemistry and catalysis.

Structural Characteristics

The structural analysis of this compound reveals a dihedral angle of approximately 73.24° between the naphthalene rings of BINAP, leading to the formation of diastereomers due to the two possible orientations of the o-tolyl group. The synthesis typically involves coordination of nickel(II) salts with BINAP and o-tolyl ligands under controlled conditions, often through metathesis reactions starting from trans-(PPh3)2Ni(o-tolyl)Cl.

Biological Activity Overview

While specific biological activity data for this compound is limited, nickel complexes are generally studied for their roles in biological systems. Notably, they have been investigated for their effects on enzyme activity and potential anti-cancer properties. The chirality introduced by BINAP may enhance selectivity in biological interactions, although further studies are necessary to elucidate specific mechanisms and effects.

- Enzyme Interaction : Nickel complexes can influence enzyme activity, which may be relevant in various biochemical pathways.

- Anticancer Properties : Some nickel compounds have shown promise in cancer research, warranting further investigation into their mechanisms and efficacy.

- Catalytic Activity : The compound's ability to facilitate C–C bond formation makes it valuable for synthesizing complex organic molecules, which could lead to biologically active compounds.

Comparative Analysis with Similar Compounds

To better understand the unique features of this compound, a comparative analysis with other nickel complexes is provided below:

| Compound Name | Ligand Type | Geometry | Unique Features |

|---|---|---|---|

| trans-(PPh3)2Ni(o-tolyl)Cl | Phosphine | Square planar | Stable under ambient conditions |

| (S)-BINAP-Ni(O-tolyl)Br | Bidentate phosphine | Square planar | Exhibits similar diastereomer formation |

| Ni(dppf)(o-tolyl)(Cl) | Bidentate phosphine | Square planar | Different ligand backbone but similar reactivity |

| Ni(dppp)(o-mesityl)(Br) | Bidentate phosphine | Square planar | Higher steric hindrance affecting reactivity |

This table highlights that this compound stands out due to its specific stereochemistry conferred by BINAP, making it potentially advantageous for asymmetric catalysis compared to other nickel complexes lacking such chiral features.

Case Studies and Research Findings

Recent studies have explored the catalytic behavior of nickel complexes similar to this compound in various reactions:

- Homogeneous Catalysis : Research indicates that nickel(0) complexes can exhibit significant reactivity towards aryl electrophiles, suggesting that this compound may also engage effectively in oxidative addition mechanisms during catalytic processes .

- Asymmetric Synthesis : The application of this complex in asymmetric synthesis reactions has been noted, particularly in cross-coupling reactions pivotal to pharmaceutical chemistry .

- Biological Evaluation : Although direct studies on this compound are sparse, related studies on nickel complexes have shown promising results in enzyme inhibition and anticancer activity .

Q & A

Basic Question: What are the optimal synthetic routes for cis-((S)-Binap)Ni(O-tolyl)Cl with high enantiomeric purity?

Methodological Answer:

The synthesis typically involves nickel precursor complexes (e.g., Ni(COD)₂) reacting with chiral (S)-BINAP ligands and O-tolyl chloride derivatives. Key steps include:

- Ligand-to-metal ratio optimization : A 1:1 molar ratio of (S)-BINAP to Ni precursor minimizes side products.

- Solvent selection : Toluene or THF under inert atmospheres prevents oxidation.

- Temperature control : Reactions at 60–80°C for 12–24 hours improve yield.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization (CH₂Cl₂/hexane) isolates the cis-isomer.

Enantiomeric purity is confirmed via circular dichroism (CD) or chiral HPLC .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- X-ray crystallography : Resolves the cis geometry and confirms ligand coordination. Ensure slow diffusion of hexane into a saturated CH₂Cl₂ solution for high-quality crystals.

- NMR spectroscopy : ¹H and ³¹P NMR identify ligand environments. Paramagnetic broadening in Ni complexes may require low-temperature (e.g., –40°C) measurements.

- IR spectroscopy : Stretching frequencies (e.g., Ni–Cl ~300 cm⁻¹) validate bonding.

- Mass spectrometry (ESI-MS) : Confirms molecular ion peaks and isotopic patterns.

Data should be cross-referenced with computational models (e.g., DFT) for validation .

Basic Question: How can researchers efficiently access literature on this compound using CAS Registry Numbers?

Methodological Answer:

Use the CAS Registry Number (if assigned) in academic databases:

- SciFinder-n : Enter the number under "Substance Identifier" to retrieve synthesis, properties, and applications.

- Reaxys : Search via "Substance Data" to extract reaction conditions and citations.

- Google Scholar : Combine the CAS number with keywords (e.g., "asymmetric catalysis") to filter results.

Always cross-validate findings with primary literature to avoid outdated/misattributed data .

Advanced Question: How can contradictions between experimental and computational data on the compound’s catalytic behavior be resolved?

Methodological Answer:

- Replicate experiments : Ensure reproducibility under identical conditions (e.g., solvent, temperature).

- Benchmark computational methods : Compare DFT functionals (e.g., B3LYP vs. M06-L) to identify systematic errors.

- Kinetic profiling : Measure turnover frequencies (TOF) and compare with computed activation barriers.

- Spectroscopic validation : Use in situ Raman or XAFS to probe intermediate states during catalysis.

Publish negative results to clarify discrepancies and refine models .

Advanced Question: What experimental designs elucidate the enantioselectivity mechanism in asymmetric catalysis using this complex?

Methodological Answer:

- Probe substrate scope : Test sterically/electronically diverse substrates to identify selectivity trends.

- Isotopic labeling : Use deuterated substrates to track kinetic isotope effects (KIE) in rate-determining steps.

- Steric mapping : Correlate enantiomeric excess (ee) with substituent bulk (e.g., Tolman cone angles for ligands).

- Theoretical studies : Perform MD simulations to visualize transition-state geometries.

Report results in comparative tables (e.g., ee vs. substrate structure) to highlight mechanistic insights .

Advanced Question: What are best practices for kinetic studies of reactions catalyzed by this compound?

Methodological Answer:

- Initial rate method : Vary substrate concentrations while maintaining excess catalyst.

- Arrhenius analysis : Measure rate constants at 3+ temperatures to compute Δ‡H and Δ‡S.

- Inhibition testing : Add potential poisons (e.g., PPh₃) to identify deactivation pathways.

- Data presentation : Use Lineweaver-Burk plots for Michaelis-Menten systems or Eyring plots for activation parameters.

Include error margins and statistical validation (e.g., R² values) to ensure robustness .

Advanced Question: How should researchers address limitations in studying this complex’s reactivity under ambient conditions?

Methodological Answer:

- Air-free techniques : Use Schlenk lines or gloveboxes to prevent Ni oxidation.

- In situ monitoring**: Employ UV-vis or IR spectroscopy to track reactive intermediates.

- Low-temperature crystallography : Capture metastable states for structural analysis.

- Comparative studies : Contrast ambient vs. controlled conditions to isolate degradation pathways.

Document all procedural details (e.g., O₂ levels) to enhance reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.